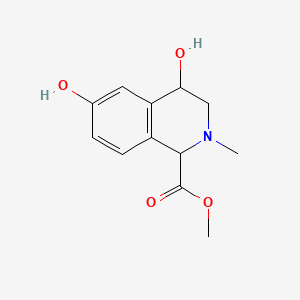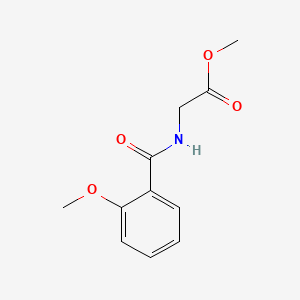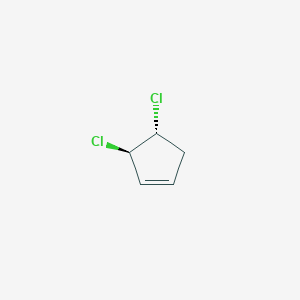![molecular formula C22H27NO4 B14690303 Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate CAS No. 27171-94-4](/img/structure/B14690303.png)
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is a chemical compound with a complex structure that includes an ester, an amine, and an aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate typically involves multiple steps, including esterification, amination, and acetylation The process begins with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalystFinally, the acetylation of the amino group is carried out using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate involves its interaction with specific molecular targets. The ester and amine groups allow it to bind to enzymes and receptors, modulating their activity. The aromatic ring can participate in π-π interactions, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[4-[2-chloroethyl(benzyl)amino]phenyl]butanoate: Similar structure but with a chloroethyl group instead of an acetyloxyethyl group.
Methyl 4-[4-[2-hydroxyethyl(benzyl)amino]phenyl]butanoate: Contains a hydroxyethyl group instead of an acetyloxyethyl group.
Uniqueness
Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxyethyl group enhances its solubility and stability compared to similar compounds .
Propriétés
Numéro CAS |
27171-94-4 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27NO4/c1-18(24)27-16-15-23(17-20-7-4-3-5-8-20)21-13-11-19(12-14-21)9-6-10-22(25)26-2/h3-5,7-8,11-14H,6,9-10,15-17H2,1-2H3 |
Clé InChI |
JKBNWSURNXQKCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


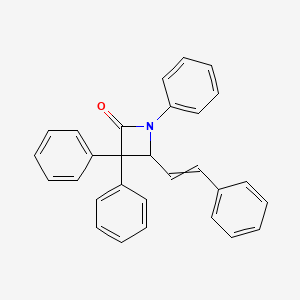

![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)



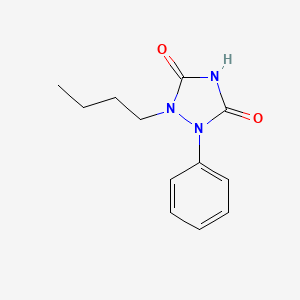

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)

